6-chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride
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Overview
Description
6-chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Spirocyclization: The indole core undergoes spirocyclization with an appropriate oxolane derivative. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process.
Chlorination: The final step involves the introduction of a chlorine atom at the 6-position of the indole ring. This can be achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of 6-chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives of the spiro[indole-oxolane] structure.
Reduction: Reduced forms of the spiro[indole-oxolane] structure.
Substitution: Substituted derivatives where the chlorine atom is replaced by nucleophiles.
Scientific Research Applications
6-chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Material Science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 6-chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, potentially leading to selective inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride: This compound shares a similar spirocyclic structure but with a pyrrolidinone ring instead of an oxolane ring.
6-chloro-1,2-dihydrospiro[indole-3,4-oxane] hydrochloride: Another similar compound with an oxane ring instead of an oxolane ring.
Uniqueness
6-chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the oxolane ring differentiates it from other spiro[indole] derivatives, potentially leading to unique reactivity and interactions in various applications.
Properties
CAS No. |
2680533-69-9 |
---|---|
Molecular Formula |
C11H13Cl2NO |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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